

3-Methyl-1H-indole-2-carbonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbonitrile

Cat. No.: B082174

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In-Depth Technical Guide: 3-Methyl-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-1H-indole-2-carbonitrile**, including its chemical properties, synthesis, and potential biological significance. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Identification

Chemical Name: **3-Methyl-1H-indole-2-carbonitrile**

Identifier	Value
CAS Number	13006-59-2 [1]
Molecular Formula	C ₁₀ H ₈ N ₂
Molecular Weight	156.18 g/mol [1]

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methyl-1H-indole-2-carbonitrile** is not readily available in the surveyed literature, a general and robust method for the synthesis of substituted 1H-indole-2-carbonitriles has been described. This procedure can be adapted for the target compound.

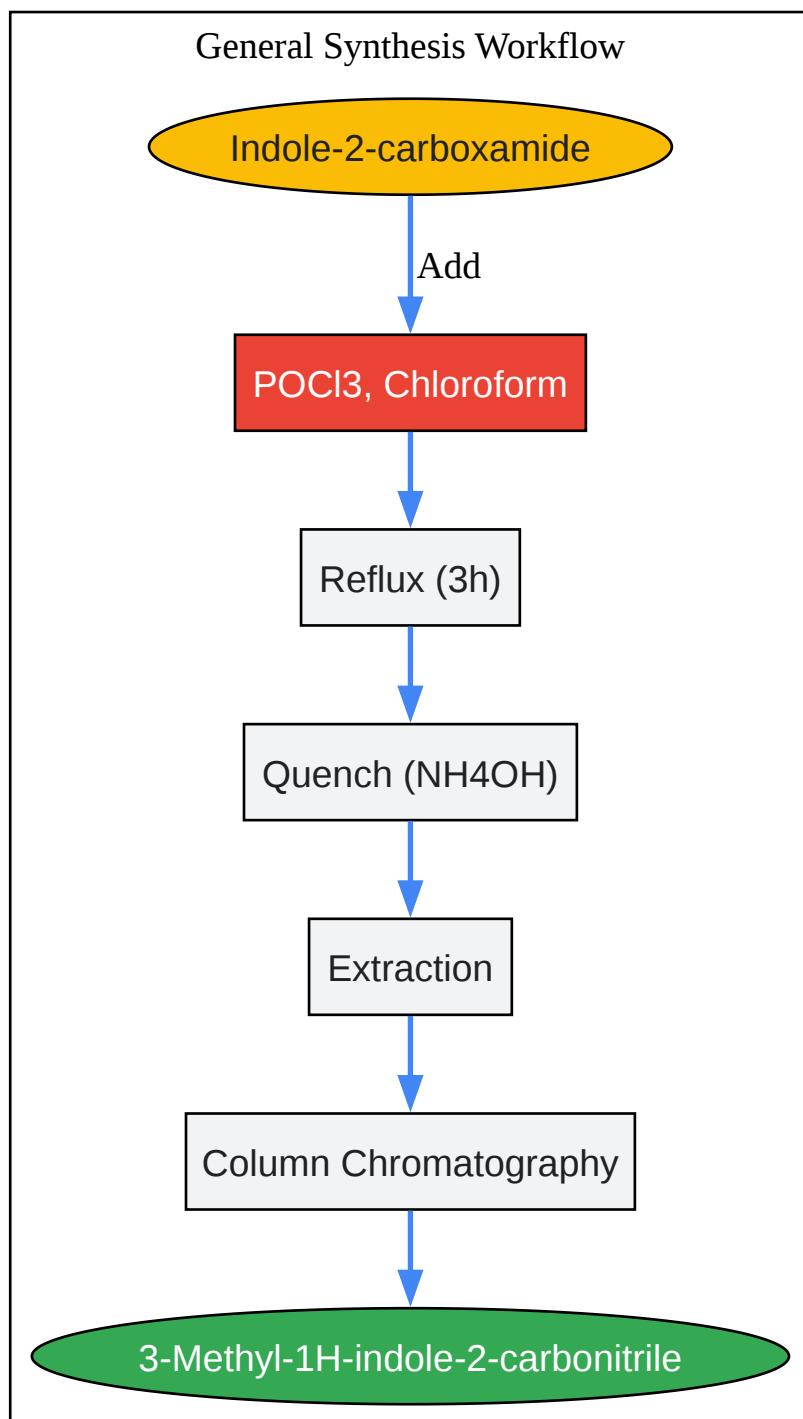
General Synthesis of 1H-Indole-2-carbonitriles

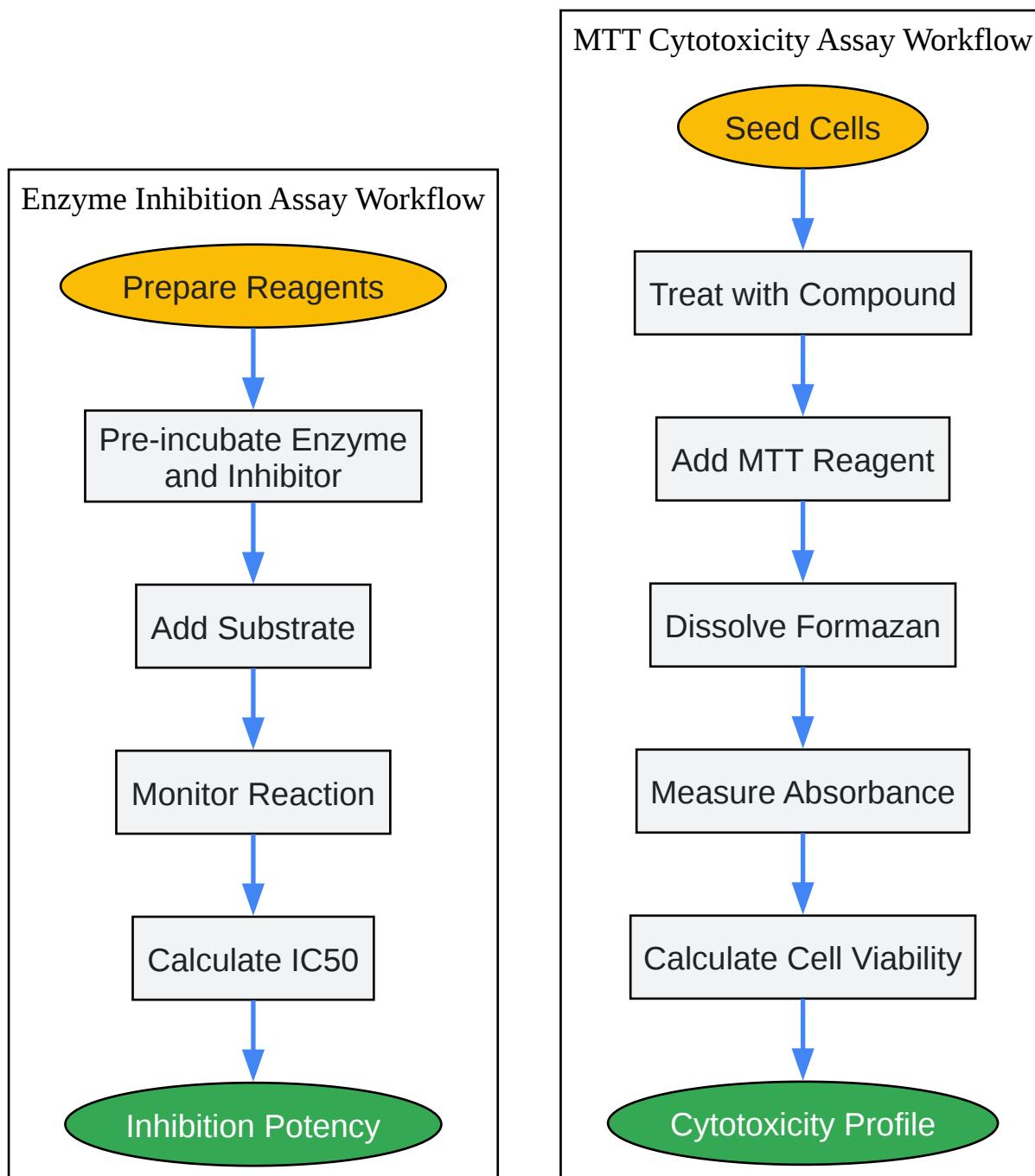
A common route to synthesize 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide. A general procedure is outlined below:

Experimental Protocol:

- **Amide Preparation:** The synthesis typically starts from the corresponding indole-2-carboxylic acid ester, which is then converted to the amide.
- **Dehydration to Nitrile:** To a solution of the 1H-indole-2-carboxamide (1.0 equivalent) in a suitable solvent such as chloroform, phosphorus oxychloride (POCl_3) (typically 4.0 equivalents) is added dropwise.
- The reaction mixture is heated under reflux for a period of 3 hours.
- After cooling to room temperature, the reaction is carefully quenched with an aqueous solution of ammonium hydroxide (25%).
- The aqueous layer is extracted with an organic solvent like diethyl ether.
- The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude nitrile.
- Purification is typically achieved through column chromatography.[\[2\]](#)

A visual representation of a general synthesis workflow for indole-2-carbonitriles is provided below.



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References

- 1. 1H-Indole-2-carbonitrile, 3-methyl- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
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